Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Buffer Temperature Stability pKa

Researchers face pH instability and metal chelation artifacts when using Tris or phosphate buffers, compromising assay reproducibility. Homo-PIPES (CAS 202185-84-0) solves these issues with a stable pKa of 7.48-7.55 and non-coordinating zwitterionic structure. • Maintains physiological pH 6.8-8.2 with minimal temperature drift (ΔpKa/°C = -0.014) • Enables metal-dependent enzyme assays without interference from Mg²⁺ or Ca²⁺ precipitation • ≥98% purity; ambient shipping from global stock.

Molecular Formula C9H20N2O6S2
Molecular Weight 316.4 g/mol
CAS No. 202185-84-0
Cat. No. B1335232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomopiperazine-1,4-bis(2-ethanesulfonic acid)
CAS202185-84-0
Molecular FormulaC9H20N2O6S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O
InChIInChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17)
InChIKeyQZTMPPUJIVQNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEPES Technical Profile


Homopiperazine-1,4-bis(2-ethanesulfonic acid), universally designated as HEPES (CAS 202185-84-0 for the fully protonated form; CAS 7365-45-9 for the free acid), is a zwitterionic N-substituted aminosulfonic acid buffer belonging to the class of Good's buffers [1]. It is a white crystalline powder, highly soluble in water, with a molecular weight of 238.30 g/mol (free acid) and 260.31 g/mol (sodium salt) . HEPES exhibits a pKa₂ of 7.48–7.55 in the 20–25°C range, providing effective buffering capacity within the physiological pH range of 6.8–8.2 . Its structural features, including a piperazine ring with a hydroxyethyl group and an ethanesulfonic acid moiety, confer low metal-binding affinity and minimal interference with biological processes, establishing it as a foundational reagent for cell culture, molecular biology, and biochemical assays [2].

Buffering near physiological pH 7.4 for mammalian cell work
Low metal-binding profile supports enzyme and metal cofactor assays
Temperature-stable pKa minimizes pH drift in thermal protocols

HEPES Substitution Risks


Generic substitution within the class of biological buffers is scientifically and operationally unsound due to substantial and quantifiable differences in key performance parameters. While other Good's buffers (e.g., MOPS, PIPES) or traditional buffers (e.g., Tris) may appear similar in function, their distinct pKa values, temperature coefficients, metal-binding propensities, and specific incompatibilities lead to irreproducible results and experimental failure [1]. For instance, Tris exhibits a much steeper temperature-dependent pH drift (ΔpKa/°C ≈ -0.028) compared to HEPES (ΔpKa/°C = -0.014 to -0.015), causing significant pH shifts in thermal cycling applications [2][3]. Furthermore, HEPES is known to generate radicals under specific conditions, unlike phosphate buffers, and interferes with the Folin-Ciocalteu assay, unlike the Biuret assay [4][5]. Such specific interactions dictate that a buffer chosen for a validated protocol cannot be replaced by a close analog without extensive revalidation, a costly and time-intensive process that directly impacts research productivity and procurement efficiency.

Tris
Steeper temperature-dependent pH shift (ΔpKa/°C ≈ -0.028) may alter reaction conditions in thermal cycling workflows.
Phosphate
Precipitates with Ca²⁺ and Mg²⁺, interfering with metal-dependent biochemical systems.
MOPS / PIPES
pKa values (7.2 and 6.8) place optimal buffering outside the physiological pH 7.4 window, risking pH stress in mammalian cultures.
Generic substitution
Radical generation with Au(III) and Folin-Ciocalteu assay interference are HEPES-specific; unvalidated swaps may introduce systematic artifacts.

HEPES Differentiation Evidence


pKa Temperature Stability vs. Tris

The temperature dependence of pKa is a critical parameter for buffer selection in applications involving temperature variation, such as PCR and enzyme kinetics. HEPES demonstrates a significantly lower temperature coefficient (ΔpKa/°C = -0.014 to -0.015) compared to Tris (ΔpKa/°C ≈ -0.028 to -0.031) [1]. This lower coefficient minimizes pH drift during thermal cycling, ensuring more consistent assay conditions. The data are derived from direct measurements of pKa at multiple temperatures.

Temp. stability vs Tris
Head-to-head
ΔpKa/°C: -0.014 to -0.015
Supports tighter pH control in thermal cycling
45–50% lower drift vs Tris; reported data
Buffer Temperature Stability pKa PCR Thermal Cycling

Buffering Range vs. MOPS & PIPES

The pKa of a buffer determines its optimal buffering capacity. HEPES, with a pKa of 7.48–7.55 (at 25°C), provides a buffering range of 6.8–8.2, which is centered on the physiological pH of most mammalian systems (pH 7.4) [1]. In comparison, MOPS has a pKa of 7.2 and an effective range of 6.5–7.9, while PIPES has a pKa of 6.8 and a range of 6.1–7.5 [1][2]. This positions HEPES as the most appropriate choice for maintaining pH within the narrow window required for optimal cell viability and enzyme function.

Buffering range vs MOPS/PIPES
Head-to-head
pKa 7.48–7.55
Range 6.8–8.2 fully covers physiological pH 7.4
MOPS (pKa 7.2), PIPES (pKa 6.8) optimal range is more acidic
Cell Culture Buffer Range pKa Physiological pH Mammalian Cells

Metal Ion Binding vs. Phosphate & Tris

Many biological assays require free metal ions as cofactors. HEPES is widely characterized as having negligible to weak metal-binding capacity, making it a 'non-coordinating' buffer suitable for metal-dependent systems [1]. In contrast, phosphate buffers readily precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) and Tris buffers are known to chelate transition metals [2][3]. While some studies note weak interactions of HEPES with Cu(II) and Ag(I), these are orders of magnitude weaker than those observed with phosphate or Tris [4].

Metal ion binding
Class-level
Weak/negligible binding
Reported non-coordinating behavior supports metal-dependent assays
Phosphate precipitates; Tris chelates transition metals
Metal Ion Buffer Enzyme Assay Metal Chelation Biocompatibility

Aqueous Solubility vs. PIPES

Practical buffer preparation is a key consideration in laboratory workflows. HEPES (free acid) is highly soluble in water, with a solubility of approximately 2.3 M at 0°C, and dissolves readily at room temperature to make standard 1 M stock solutions [1]. In contrast, PIPES (free acid) is practically insoluble in water and requires dissolution in aqueous sodium hydroxide, adding an extra step and increasing the sodium ion concentration of the final buffer [2]. This difference significantly impacts ease of use and formulation control.

Aqueous solubility vs PIPES
Head-to-head
~2.3 M at 0°C
Freely soluble; streamlines stock preparation
PIPES free acid requires NaOH dissolution
Solubility Buffer Preparation PIPES Practicality

Radical Generation with Au(III)

In redox-sensitive assays, the buffer's propensity to generate free radicals can introduce significant artifacts. A study by Habib et al. (2004) demonstrated that HEPES, in the presence of Au(III), generates nitrogen-centered cationic free radicals that induce oxidative DNA damage, as confirmed by ESR spectroscopy and gel electrophoresis [1]. In contrast, under identical conditions, no ESR signal or DNA damage was observed with phosphate, Tris-HCl, or acetate buffers [1]. This specific incompatibility is a critical exclusion criterion for certain experimental designs.

Radical generation (Au³⁺)
Head-to-head
ESR: nitrogen-centered radicals
Requires exclusion when Au(III) or redox-active metals are present
Phosphate, Tris-HCl, acetate show no ESR signal
Redox Chemistry Radical Formation Oxidative Stress DNA Damage Incompatibility

Folin-Ciocalteu Assay Interference

HEPES is a known interferent in the Folin-Ciocalteu (Lowry) protein assay, leading to inaccurate protein concentration measurements [1]. This is due to the buffer's chemical structure interfering with the colorimetric reaction. However, HEPES is compatible with the Biuret protein assay, which remains unaffected [1]. This specific interference profile is not shared by all Good's buffers and must be accounted for in experimental design and procurement decisions.

Protein assay interference
Head-to-head
Folin-Ciocalteu: incompatible
Align downstream workflow with Biuret assay for accurate quantitation
Biuret assay remains unaffected
Protein Quantification Folin-Ciocalteu Lowry Assay Biuret Assay Interference

HEPES Optimal Applications


CO₂-Independent Cell Culture

HEPES is the buffer of choice for mammalian cell culture, particularly when working outside a CO₂ incubator or as a supplement to bicarbonate/CO₂ systems. Its pKa of 7.48–7.55 provides optimal buffering capacity at physiological pH (7.4), a range where MOPS (pKa 7.2) and PIPES (pKa 6.8) are less effective [1]. HEPES is reportedly superior to NaHCO₃ alone in controlling pH in tissue and organ culture [2]. For procurement, the free acid form is recommended for preparing media with controlled osmolality, while the sodium salt offers convenience for quick buffer preparation .

Metal-Dependent Enzymatic Assays

HEPES is ideal for assays involving metal cofactors (e.g., Mg²⁺, Ca²⁺) where phosphate buffers would cause precipitation or Tris would chelate metals, thereby inhibiting enzyme activity [1]. Its classification as a 'non-coordinating' buffer minimizes interference in metal-protein interaction studies. However, procurement should specifically avoid HEPES for systems involving Au(III) or other redox-active metals where radical formation can occur, as demonstrated by ESR and DNA damage assays .

Isoelectric Focusing & Electrophoresis

HEPES is well-suited for isoelectric focusing applications, having been shown to generate stable pH gradients of less than 1 pH unit when used with Ampholines [1]. Its zwitterionic nature and low UV absorbance make it an excellent choice for electrophoretic techniques where buffer absorbance could interfere with detection . For procurement in this context, high-purity (≥99%) molecular biology grade HEPES is recommended to ensure minimal background interference [2].

Electron Microscopy Fixation Buffers

In electron microscopy (EM) sample preparation, HEPES outperforms PIPES and MOPS in preserving intracellular ultrastructure. A comparative study showed that while PIPES buffers left excessive soluble substances in cells leading to indistinct images, HEPES buffers produced EM images that closely resembled those obtained with standard fixative buffers (e.g., Millonig's, cacodylate) [1]. This makes HEPES a superior procurement choice for EM labs focused on high-quality morphological preservation.

Application
Selection Property
Validation Focus
CO₂-independent cell culture
pKa at physiological pH
pH stability and osmolality control
Metal-dependent enzymatic assays
Non-coordinating buffer profile
Absence of metal precipitation or chelation
Isoelectric focusing & electrophoresis
Zwitterionic nature, low UV absorbance
Stable pH gradient and minimal background
Electron microscopy fixation
Ultrastructure preservation
Image clarity and reduced extraction artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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